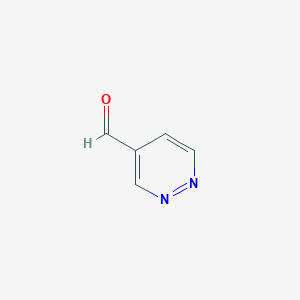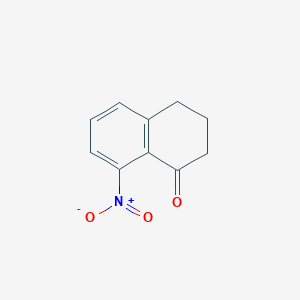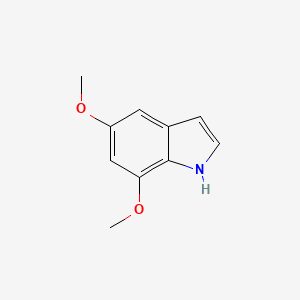
1-Bromo-6-methyloctane
Overview
Description
Scientific Research Applications
Catalytic Reduction Processes
1-Bromo-6-methyloctane has potential applications in catalytic reduction processes. For instance, the study by Fang, Peters, and Mubarak (2001) on the catalytic reduction of 6-bromo-1-hexene by nickel(I) salen electrogenerated at a glassy carbon electrode in acetonitrile highlights the relevance of similar brominated compounds in catalysis. This process leads to the formation of various products like methylcyclopentane and 1-hexene, indicating the compound's role in complex chemical transformations (Fang, Peters, & Mubarak, 2001).
Synthesis of Pheromones
In the field of organic synthesis, this compound and related compounds are useful in synthesizing pheromones. Sultanov, Samoilova, and Dzhemilev (2015) developed a convenient and effective synthetic pathway for racemic analogs of 6-Methyloctan-3-one, a component of the alarm pheromone of ants, highlighting the compound's role in synthesizing biologically significant molecules (Sultanov, Samoilova, & Dzhemilev, 2015).
Analytical Chemistry Applications
Additionally, this compound can be relevant in analytical chemistry, particularly in spectroscopic studies. Crowder and Jalilian (1978) investigated the vibrational properties of similar branched-chain bromides, such as 1-bromo-2-methylalkanes, through infrared and Raman spectroscopy. These studies are crucial for understanding the molecular structure and behavior of brominated compounds (Crowder & Jalilian, 1978).
Environmental Science
In environmental science, brominated compounds, including this compound, might be used in methodologies for detecting and analyzing pollutants. Peng et al. (2016) developed a method using a low-toxic bromosolvent for the determination of heavy metals in water samples, indicating potential environmental applications of such compounds (Peng et al., 2016).
Pharmaceutical and Biological Research
Finally, in pharmaceutical and biological research, derivatives of this compound may serve as precursors or components in synthesizing more complex molecules with potential biological activities. Yancheva et al. (2015) synthesized novel N-(α-Bromoacyl)-α-amino esters containing a valyl moiety, demonstrating the compound's utility in developing new chemical entities for potential therapeutic applications (Yancheva et al., 2015).
Properties
IUPAC Name |
1-bromo-6-methyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAVWNDGHYAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543500 | |
| Record name | 1-Bromo-6-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-02-0 | |
| Record name | 1-Bromo-6-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


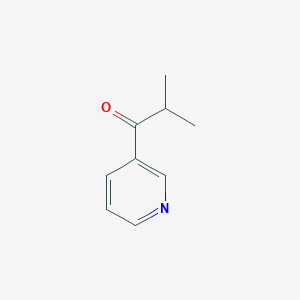
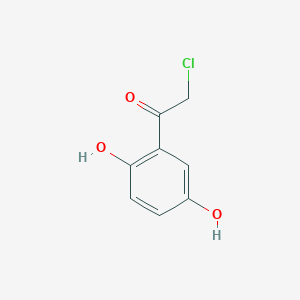



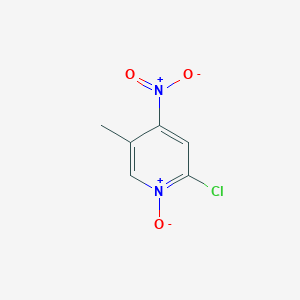

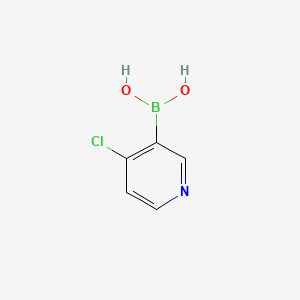

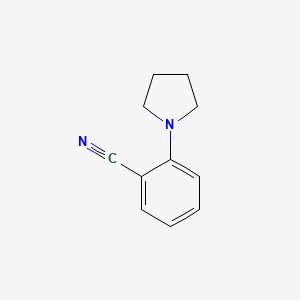
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)
